Validated Model Compound for Overcoming the Intestinal Permeability Barrier of Polar Guanidines via hPEPT1 Targeting
N-[3-(Hydroxymethyl)phenyl]guanidine (3-HPG) itself exhibits poor affinity for the intestinal oligopeptide transporter hPEPT1 (IC50 > 3 mM), confirming its low permeability. This established limitation directly validates its selection as the parent compound for a prodrug strategy. In a direct head-to-head comparison, its L-valine ester prodrug (Val-3-HPG) showed a >4.6-fold increase in hPEPT1 affinity, with an IC50 of 0.65 mM [1]. This demonstrates that 3-HPG's intrinsic low permeability makes it a quantitatively defined benchmark for evaluating hPEPT1-targeted prodrugs, a property not shared with more permeable phenylguanidine analogs.
| Evidence Dimension | Affinity for human oligopeptide transporter hPEPT1 |
|---|---|
| Target Compound Data | IC50 > 3 mM |
| Comparator Or Baseline | Val-3-HPG (L-valine ester prodrug of 3-HPG): IC50 = 0.65 ± 0.04 mM |
| Quantified Difference | >4.6-fold lower IC50 for the prodrug |
| Conditions | Inhibition of [3H]Gly-Sar uptake in HeLa/hPEPT1 cells |
Why This Matters
This data positions 3-HPG as a critical, poorly permeable reference standard, enabling precise quantification of permeability enhancement in novel prodrugs.
- [1] Sun, J.; Dahan, A.; Amidon, G. L. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. J. Med. Chem. 2010, 53 (2), 624-632. View Source
